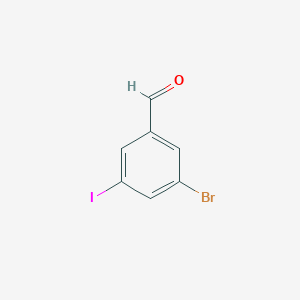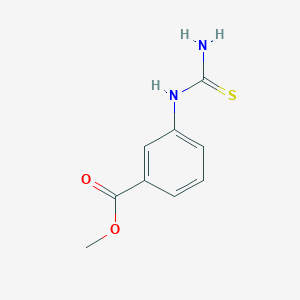
(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate typically involves the protection of the amine group of 4-aminophenylalanine with a Boc group. This can be achieved by reacting 4-aminophenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
In an industrial setting, the synthesis of Boc-protected amines can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions and can improve the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol, or oxalyl chloride in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major product formed from the deprotection of this compound is 4-aminophenylalanine, which can then be further modified or used in peptide synthesis.
Scientific Research Applications
(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Utilized in the development of pharmaceuticals and as a precursor in drug synthesis.
Industry: Applied in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of (S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the amine group is released, allowing it to react with other molecules. The deprotection mechanism typically involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzoxy (Cbz) protected amines: These compounds use the Cbz group for amine protection, which is stable under both acidic and basic conditions but requires catalytic hydrogenation for removal.
Fmoc-protected amines: The fluorenylmethyloxycarbonyl (Fmoc) group is another protecting group used in peptide synthesis, which can be removed under basic conditions.
Uniqueness
(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate is unique due to the ease of removal of the Boc group under mild acidic conditions, making it particularly useful in multi-step synthesis where selective deprotection is required .
Properties
IUPAC Name |
methyl (2S)-3-(4-aminophenyl)-2-(butoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-3-4-9-21-15(19)17-13(14(18)20-2)10-11-5-7-12(16)8-6-11/h5-8,13H,3-4,9-10,16H2,1-2H3,(H,17,19)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGKNZIGMYPYML-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)








![Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI)](/img/structure/B70408.png)
![N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B70410.png)

